Pan-Serotype Dengue Virus Replicon Inhibition: BP13944 vs. BP2109
BP13944 demonstrates broad pan-serotype activity against dengue virus in a replicon assay, with a reported EC50 of 1.03 ± 0.09 μM against DENV-2 replicon, and confirmed inhibition of replication and viral RNA synthesis across all four DENV serotypes (1-4) without detectable cytotoxicity [1]. In comparison, BP2109, another small-molecule NS2B/NS3 protease inhibitor from the same chemical series, exhibits a lower EC50 of 0.17 ± 0.01 μM against the DENV-2 replicon [2]. However, BP13944's distinct resistance profile (E66G mutation in NS3 protease domain, conferring 15.2-fold resistance in replicon assays) provides a unique tool for studying on-target mechanism of action and resistance evolution that BP2109 (R55K/E80K mutations in NS2B cofactor) cannot substitute for [1][2].
| Evidence Dimension | Antiviral potency in DENV-2 replicon cells |
|---|---|
| Target Compound Data | EC50 = 1.03 ± 0.09 μM |
| Comparator Or Baseline | BP2109: EC50 = 0.17 ± 0.01 μM |
| Quantified Difference | BP2109 is ~6-fold more potent than BP13944 |
| Conditions | DENV-2 stable luciferase replicon cell line |
Why This Matters
Selection between BP13944 and BP2109 depends on experimental goals: BP2109 for higher potency, BP13944 for distinct resistance mechanism studies.
- [1] Yang CC, Hu HS, Yueh A, et al. A novel dengue virus inhibitor, BP13944, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease. Antimicrob Agents Chemother. 2014;58(1):110-119. View Source
- [2] Yang CC, Hsieh YC, Lee SJ, et al. Novel dengue virus-specific NS2B/NS3 protease inhibitor, BP2109, discovered by a high-throughput screening assay. Antimicrob Agents Chemother. 2011;55(1):229-238. View Source
